molecular formula C10H15NO2 B13621121 1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one

1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one

Cat. No.: B13621121
M. Wt: 181.23 g/mol
InChI Key: VSPSLZMFOPYJMB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one typically involves the Beckmann rearrangement of adamantanone oxime. This reaction is carried out under acidic conditions, leading to the formation of the tricyclic structure. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one can be compared with other tricyclic compounds such as:

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-hydroxy-4-azatricyclo[4.3.1.13,8]undecan-5-one

InChI

InChI=1S/C10H15NO2/c12-9-7-1-6-2-8(11-9)5-10(13,3-6)4-7/h6-8,13H,1-5H2,(H,11,12)

InChI Key

VSPSLZMFOPYJMB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C(=O)N3)O

Origin of Product

United States

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